2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often used in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by p-TsOH . This method ensures the formation of the desired triazolothiadiazine derivatives with high efficiency.
Industrial Production Methods
the use of microwave-assisted synthesis and catalyst-free methods have been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential use in drug development for treating multifunctional diseases.
Industry: Applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to exhibit its pharmacological effects. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[1,5-a]pyridines: Another class of heterocyclic compounds with similar biological activities
Uniqueness
2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified to enhance its biological activity and selectivity .
Properties
Molecular Formula |
C16H10BrN5OS |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H10BrN5OS/c17-13-4-2-1-3-12(13)14(23)19-11-7-5-10(6-8-11)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23) |
InChI Key |
JNYVCGDFSHRAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Br |
Origin of Product |
United States |
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